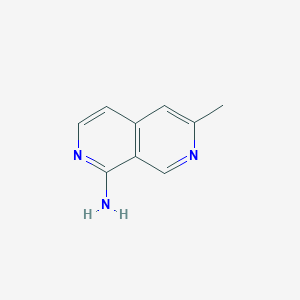

6-Methyl-2,7-naphthyridin-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

6-methyl-2,7-naphthyridin-1-amine |

InChI |

InChI=1S/C9H9N3/c1-6-4-7-2-3-11-9(10)8(7)5-12-6/h2-5H,1H3,(H2,10,11) |

InChI Key |

QYNYXLOAAIXNHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=N1)C(=NC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 2,7 Naphthyridin 1 Amine and Substituted 2,7 Naphthyridin 1 Amines

Established Synthetic Routes to the 2,7-Naphthyridine (B1199556) Core Structure

The synthesis of the 2,7-naphthyridine ring system, a key structural component, can be achieved through several established pathways, starting from a range of precursor molecules. researchgate.netbenthamdirect.comsciencegate.app These methods are broadly categorized based on the starting materials, which include pyridine (B92270) derivatives, acyclic compounds, and quinolines. researchgate.netbenthamdirect.comsciencegate.app

Cyclocondensation and Intramolecular Cyclization Approaches from Pyridine Derivatives

The most prevalent methods for constructing the 2,7-naphthyridine core involve the use of pyridine derivatives, which undergo cyclocondensation or intramolecular cyclization reactions. researchgate.netbenthamdirect.comsciencegate.app These strategies leverage the existing pyridine ring as a foundation for building the second, fused heterocyclic ring.

One notable example is the one-pot reaction of 4-benzylpyridine-3-carbonitrile with Bredereck's reagent. Subsequent treatment with either a mixture of glacial acetic acid and sulfuric acid or ammonium (B1175870) acetate (B1210297) yields different 2,7-naphthyridine alkaloids, demonstrating the versatility of this pyridine-based approach. nih.gov Another strategy involves the reaction of 4-aminonicotinonitrile (B111998) with diethyl malonate in the presence of sodium ethoxide to form a bicyclic system with an amino group at the C4 position. nih.gov Gold-catalyzed intramolecular cyclization has also been effectively used, for instance, in the synthesis of 1,2-dihydro[c] benthamdirect.comnih.govnaphthyridines from 2-aminophenyl prop-2-yn-1-yl enaminones, a process that forms new C-C and C-N bonds via a 6-endo-dig cyclization and condensation sequence. nih.gov

| Starting Material | Reagents | Product Type | Citation |

| Pyridine derivatives | Various | 2,7-Naphthyridine core | researchgate.netbenthamdirect.comsciencegate.app |

| 4-Benzylpyridine-3-carbonitrile | Bredereck's reagent, acids/ammonium acetate | 2,7-Naphthyridine alkaloids | nih.gov |

| 4-Aminonicotinonitrile | Diethyl malonate, NaOEt | 4-Amino-1,6-naphthyridin-2(1H)-one | nih.gov |

| 2-Aminophenyl prop-2-yn-1-yl enaminones | Gold catalyst | 1,2-Dihydro[c] benthamdirect.comnih.govnaphthyridines | nih.gov |

Strategies Involving Acyclic Precursors and Quinoline (B57606) Derivatives

The 2,7-naphthyridine framework can also be assembled from non-cyclic starting materials. researchgate.netbenthamdirect.comsciencegate.appresearchgate.net These methods involve the cyclocondensation of acyclic precursors to form the bicyclic system. researchgate.netsciencegate.app For instance, a chemical model for the prebiotic origins of tetrapyrrole macrocycles relies on the condensation of acyclic dicarbonyl compounds and α-aminoketones to form pyrroles, which can then undergo further reactions. rsc.org This highlights the fundamental role of acyclic precursors in forming heterocyclic structures.

Quinoline derivatives serve as another important class of starting materials, particularly for producing tricyclic benzo benthamdirect.comnih.govnaphthyridines. researchgate.netbenthamdirect.comsciencegate.app A notable method is the photo-Fries rearrangement of p-substituted anilides, which yields o-amino ketones. These intermediates can react in situ with acetylenic Michael acceptors to produce functionalized quinolines. When anilides derived from β-alanine are used, this pathway can be adapted to assemble the naphthyridine nucleus. nih.gov The Skraup synthesis, a well-known method for creating quinolines by reacting aniline (B41778) derivatives with glycerol (B35011) and sulfuric acid, can be adapted for naphthyridine synthesis. orientjchem.orgnih.gov

| Precursor Type | Synthetic Strategy | Resulting Structure | Citation |

| Acyclic compounds | Cyclocondensation | 2,7-Naphthyridine derivatives | researchgate.netsciencegate.appresearchgate.net |

| Quinoline derivatives | Various, including photo-Fries rearrangement | Benzo benthamdirect.comnih.govnaphthyridines, Naphthyridines | researchgate.netnih.gov |

Rearrangement Reactions as a Synthetic Pathway for 2,7-Naphthyridine Analogs

Rearrangement reactions offer a powerful and elegant means to construct or modify the 2,7-naphthyridine scaffold. numberanalytics.com These reactions involve the intramolecular migration of atoms or groups, leading to a new molecular structure. numberanalytics.com The 2,7-naphthyridine system can be synthesized through the rearrangement of other heterocyclic systems like pyrrolo[3,4-c]pyridines, pyrano[3,4-c]pyridines, or thiopyrano[3,4-c]pyridines. researchgate.netbenthamdirect.comsciencegate.app

A significant example is the Smiles rearrangement, which has been successfully applied in the 2,7-naphthyridine series. nih.govmdpi.com This reaction has enabled the synthesis of 1-amino-3-oxo-2,7-naphthyridines, which are valuable intermediates for creating more complex fused heterocyclic systems like furo[2,3-c]-2,7-naphthyridines. nih.govmdpi.com The process can sometimes lead to unexpected but useful products; for example, the cyclization of certain alkoxyacetamides can yield 1,3-diamino-2,7-naphthyridines via a Smiles-type rearrangement. nih.gov Both the Hofmann and Curtius rearrangements, which convert carboxylic acid derivatives into primary amines with the loss of a carbon atom, represent other classes of rearrangement reactions utilized in amine synthesis. libretexts.org

Targeted Synthesis of 1-Amino-2,7-naphthyridine Moieties

Once the core 2,7-naphthyridine ring is formed, the next critical step is the introduction of the specific substituents, namely the 1-amino and 6-methyl groups.

Nucleophilic Substitution Reactions for Amine Introduction at C-1

The introduction of an amino group at the C-1 position of the 2,7-naphthyridine ring is commonly achieved through nucleophilic substitution reactions. nih.gov In these reactions, an amine acts as a nucleophile, attacking an electrophilic carbon on the naphthyridine ring and displacing a leaving group, typically a halogen. youtube.comyoutube.com

For example, the synthesis of 7-alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines is accomplished by reacting 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles with cyclic amines like pyrrolidine (B122466) or piperidine (B6355638) in ethanol. nih.gov This reaction selectively substitutes the chlorine at the C-1 position. However, nucleophilic substitution with amines can sometimes be difficult to control, as the newly formed amine can react further, potentially leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium products. youtube.com Microwave-assisted synthesis has been shown to be an effective method for the nucleophilic aromatic substitution of 2-chloropyrimidines with anilines, suggesting its potential applicability for the amination of halo-naphthyridines under milder conditions. researchgate.net

Considerations for Regioselective Installation of the 6-Methyl Substituent

The final structural element to consider is the methyl group at the C-6 position. Achieving regioselectivity in the functionalization of naphthyridine rings is a significant synthetic challenge. Directed metallation using specialized bases has emerged as a powerful technique. researchgate.netresearchgate.net For instance, the use of (2,2,6,6-tetramethylpiperidyl)lithium (LTMP) allows for the regioselective functionalization of 2,7-naphthyridines. researchgate.net Similarly, mixed TMP-bases (where TMP is 2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl are excellent reagents for the metalation of various heterocycles. researchgate.net

For methylation specifically, a transition metal-free approach for the direct α-methylation of 1,8-naphthyridines has been developed using dimethyl sulfoxide (B87167) (DMSO) as a convenient and environmentally friendly methyl source. rsc.org While this method was demonstrated on the 1,8-naphthyridine (B1210474) isomer, it suggests a potential strategy for the regioselective methylation of the 2,7-naphthyridine system. The synthesis of various substituted quinoline derivatives, which are structurally related to naphthyridines, has also shown that the choice of substituents can be crucial for biological activity, underscoring the importance of precise installation of groups like the 6-methyl substituent. orientjchem.org

Advanced Synthetic Strategies for Complex 2,7-Naphthyridine-Based Scaffolds

The construction of the 2,7-naphthyridine core and its complex derivatives often requires advanced synthetic approaches that go beyond simple condensation reactions. These strategies are designed to build intricate molecular architectures efficiently, often incorporating multiple rings or diverse functional groups.

Annulation Reactions and Fused Ring System Formation

Annulation, the process of building a new ring onto a pre-existing one, is a cornerstone of synthesizing polycyclic systems, including those containing the 2,7-naphthyridine moiety. These reactions are critical for creating fused heterocyclic systems where the 2,7-naphthyridine core is integrated into a larger, more complex structure.

A prominent strategy is the Friedländer annulation, which is widely used for synthesizing azaheterocyclic compounds. acs.orgacs.org This method typically involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, leading to the formation of a new pyridine ring fused to the original aromatic system.

Research has demonstrated the versatility of annulation in creating diverse fused 2,7-naphthyridine systems. For instance, new heterocyclic systems such as furo[2,3-c]-2,7-naphthyridines and thieno[2,3-c]-2,7-naphthyridines have been synthesized. researchgate.netnih.govresearchgate.net These syntheses often start from a pre-functionalized 2,7-naphthyridine, such as 1-amino-3-oxo-2,7-naphthyridine, which then undergoes cyclization with appropriate reagents to form the fused furan (B31954) or thiophene (B33073) ring. researchgate.net Another approach involves a base-induced ring expansion, which provides an efficient route to fused seven-membered ring systems. chemrxiv.org

The table below summarizes various annulation strategies for creating fused naphthyridine systems.

| Starting Material(s) | Reaction Type | Resulting Fused System | Reference |

| Isatin, Malononitrile, 3-Aminopyrazole | One-pot, Multi-component Reaction | Benzo[c]pyrazolo nih.govresearchgate.netnaphthyridine | rsc.org |

| 1-Amino-3-oxo-2,7-naphthyridines, Chloroacetonitrile | Cyclization | Furo[2,3-c]-2,7-naphthyridines | researchgate.net |

| 3-Aminopyridine derivatives, Meldrum's acid | Condensation/Cyclization | 8-Hydroxy-1,5-naphthyridines | mdpi.com |

| 2-Bromo-6-fluoropyridin-3-amine, Methyl acrylate | Heck reaction/Cyclization | 1,5-Naphthyridinone derivative | mdpi.com |

Multicomponent Reaction Approaches for Diversification

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. jocpr.com These reactions are prized for their high atom and step economy, and their ability to rapidly generate molecular complexity and diversity, which is crucial in drug discovery. jocpr.com

Several MCRs have been developed for the synthesis of diverse naphthyridine-based scaffolds. An environmentally friendly, one-pot MCR has been developed for the regioselective synthesis of substituted benzo[c]pyrazolo nih.govresearchgate.netnaphthyridines using water as a solvent. rsc.org This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, cyclization, and aromatization to yield the final product. rsc.org

Another example involves a three-component reaction of 2-(phenylethynyl)benzaldehyde, a primary amine, and diphenylphosphine (B32561) oxide. rsc.org Depending on the catalyst and reaction conditions, this MCR can be selectively directed to produce different heterocyclic products, showcasing the fine control achievable with these complex transformations. rsc.org The diversification potential of MCRs allows for the creation of large libraries of compounds from a set of simple precursors, facilitating the exploration of structure-activity relationships. jocpr.commdpi.com

The following table details examples of multicomponent reactions used to generate diverse naphthyridine-related scaffolds.

| Components | Catalyst/Conditions | Resulting Scaffold | Reference |

| Isatin, Malononitrile, 3-Aminopyrazole | "On-water", Basic hydrolysis | Benzo[c]pyrazolo nih.govresearchgate.netnaphthyridine | rsc.org |

| 2-(phenylethynyl)benzaldehyde, Amine, Diphenylphosphine oxide | ZrCl₄ or AgOAc | Dihydro-isoquinoline or 2H-isoindoline derivatives | rsc.org |

| 4-Aminopyridine, Cyclic enol ethers | Camphor sulfonic acid (CSA) | Pyrano and Furano naphthyridines | ekb.eg |

| Malononitrile, Aldehydes, 2-Oxoglyoxalarylhydrazones | High pressure/heat | Pyridazino[5,4,3-de] rsc.orgnih.govnaphthyridine | mdpi.com |

Isotopic Labeling Techniques for 2,7-Naphthyridine Derivatives in Mechanistic Studies

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and to study the metabolic fate of molecules. scripps.edu In this method, one or more atoms in a molecule are replaced by their isotopes, which can be either stable (e.g., ²H (D), ¹³C, ¹⁵N) or radioactive (e.g., ³H (T), ¹⁴C, ¹⁸F). scripps.edu These labeled compounds act as tracers, allowing chemists to follow their path through a complex series of chemical or biological transformations.

For 2,7-naphthyridine derivatives, isotopic labeling can be instrumental in mechanistic studies of their synthesis and reactions. For example, to understand the mechanism of a rearrangement or a multicomponent reaction, key precursors can be synthesized with isotopic labels. By tracking the position of the label in the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the bond-forming and bond-breaking steps of the reaction can be inferred.

While specific examples of isotopic labeling for 6-Methyl-2,7-naphthyridin-1-amine are not prevalent in the literature, the principles are broadly applicable. For instance, in a Smiles rearrangement observed in the 2,7-naphthyridine series, a ¹³C or ¹⁵N label could be incorporated into the starting materials to confirm the intramolecular nature of the nucleophilic aromatic substitution. researchgate.net Similarly, studying the kinetic isotope effect by replacing a key hydrogen atom with deuterium (B1214612) (²H) can reveal whether a specific C-H bond cleavage is part of the rate-determining step of a reaction.

Radioactive isotopes are particularly useful for metabolic studies and in medical imaging, such as Positron Emission Tomography (PET). scripps.edu A 2,7-naphthyridine derivative could be labeled with ¹¹C or ¹⁸F to visualize its distribution and target engagement in vivo.

The table below lists common isotopes used in chemical and biological studies and their applications.

| Isotope | Type | Half-life | Typical Application in Mechanistic Studies |

| ²H (Deuterium) | Stable | - | Kinetic Isotope Effect (KIE) studies, NMR solvent |

| ¹³C | Stable | - | Tracing carbon backbones, Mechanistic pathway elucidation (¹³C NMR) |

| ¹⁴C | Radioactive (β⁻) | ~5,730 years | Metabolic pathway tracing, Radiometric assays |

| ¹⁵N | Stable | - | Tracing nitrogen atoms in reactions and biological systems (¹⁵N NMR) |

| ¹⁸F | Radioactive (β⁺) | ~110 minutes | Positron Emission Tomography (PET) imaging tracer |

| ³²P | Radioactive (β⁻) | ~14.3 days | Labeling of phosphine (B1218219) oxides, Kinase assays |

Chemical Reactivity and Mechanistic Transformations of 2,7 Naphthyridin 1 Amine Derivatives

Nucleophilic and Electrophilic Reactivity Profiles of the 2,7-Naphthyridine (B1199556) Ring System

The 2,7-naphthyridine ring system exhibits a nuanced reactivity profile, with its susceptibility to nucleophilic and electrophilic attack being highly dependent on the position within the bicyclic structure. The presence of two nitrogen atoms significantly influences the electron distribution within the rings, creating regions of both electron deficiency and relative electron richness.

Generally, the pyridine (B92270) rings in naphthyridines are electron-deficient, making them susceptible to nucleophilic attack. uoanbar.edu.iq This is particularly true for positions ortho and para to the ring nitrogens. In the context of 2,7-naphthyridine, this would suggest that positions 1, 3, 6, and 8 are the most likely sites for nucleophilic substitution. The conversion of 1-halogeno-2,7-naphthyridines to the corresponding 1-amino derivatives using potassium amide in liquid ammonia (B1221849) proceeds via an SN(AE)ipso substitution, highlighting the susceptibility of the C-1 position to nucleophilic attack. researchgate.net

Conversely, electrophilic substitution on the 2,7-naphthyridine ring is generally difficult due to the deactivating effect of the nitrogen atoms. uoanbar.edu.iq Similar to pyridine, the nitrogen atoms withdraw electron density from the ring system, making it less reactive towards electrophiles. When such reactions do occur, they are expected to take place at the positions with the highest electron density, which are typically the beta-positions relative to the nitrogen atoms.

Sigmatropic Rearrangements and Intramolecular Cyclizations in 2,7-Naphthyridines.researchgate.netmdpi.commdpi.com

Derivatives of 2,7-naphthyridine are known to participate in intriguing sigmatropic rearrangements and intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. researchgate.netmdpi.commdpi.com These transformations are often triggered by specific substituents and reaction conditions, showcasing the versatility of the 2,7-naphthyridine scaffold in organic synthesis.

A sigmatropic reaction involves the migration of a sigma bond across a conjugated system. stereoelectronics.org These reactions are classified by an order term [i,j], which denotes the migration of a σ-bond to a new position (i-1) and (j-1) atoms away from its original location. wikipedia.org

Exploration of Smiles Rearrangement Pathways in 1-Amino-3-substituted-2,7-naphthyridines.researchgate.netmdpi.com

A notable rearrangement observed in the 2,7-naphthyridine series is the Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution. This rearrangement has been successfully carried out for the first time in the 2,7-naphthyridine series, providing a novel pathway to synthesize 1-amino-3-oxo-2,7-naphthyridines. mdpi.comfao.orgnih.govresearchgate.net These compounds, in turn, serve as valuable precursors for the synthesis of more complex fused heterocyclic systems like furo[2,3-c]-2,7-naphthyridines. mdpi.comfao.orgnih.govresearchgate.net

The Smiles rearrangement in this context typically involves the reaction of 1-amino-3-chloro-2,7-naphthyridine derivatives with a nucleophile. The process is believed to proceed through a spirocyclic intermediate.

Influence of Substituents on Rearrangement Kinetics and Product Distribution.researchgate.net

The kinetics and outcome of these rearrangements are significantly influenced by the nature of the substituents on the 2,7-naphthyridine ring. researchgate.net For instance, in the case of 1,3-diamino-2,7-naphthyridines, the rearrangement reaction is affected by both the substituent at the 7th position of the ring and the nature of the cyclic amine at the 1st position, with steric factors playing a major role. researchgate.netnih.gov

In contrast, the rearrangement of 1-amino-3-oxo-2,7-naphthyridines appears to proceed more rapidly and is less influenced by the nature of alkyl and cyclic amine groups. researchgate.netnih.gov This suggests that the electronic properties of the oxo group facilitate the rearrangement process. For derivatives with isopropyl and isobutyl groups at the 7th position, the rearrangement is more difficult compared to those with methyl and benzyl (B1604629) groups at the same position, requiring longer reaction times. nih.gov

| Substituent at C7 | Amine at C1 | Rearrangement Outcome | Reference |

| Methyl, Benzyl | Cyclic amines | Rearrangement occurs | nih.gov |

| Isopropyl, Isobutyl | Cyclic amines | Rearrangement is slower | nih.gov |

| - | 3-oxo substituent | Rearrangement is faster and less influenced by other substituents | researchgate.netnih.gov |

Oxidation and Reduction Pathways of 2,7-Naphthyridin-1-amine (B1355029) Derivatives.sciencegate.app

The oxidation and reduction of 2,7-naphthyridin-1-amine derivatives offer pathways to further functionalize the heterocyclic core. The presence of the electron-donating amine group and the electron-withdrawing naphthyridine ring system can influence the outcome of these reactions.

Oxidation of the 2,7-naphthyridine ring can lead to the formation of N-oxides, which can then be used in subsequent functionalization reactions. The specific site of N-oxidation would depend on the relative basicity of the two nitrogen atoms.

Reduction of the 2,7-naphthyridine ring system, for example through catalytic hydrogenation, typically leads to the corresponding tetrahydro-2,7-naphthyridine derivatives. uoanbar.edu.iq The conditions for these reductions can be controlled to achieve partial or full saturation of the pyridine rings.

Cross-Coupling Reactions and Functionalization Strategies for 2,7-Naphthyridine Backbones.nih.gov

Modern cross-coupling reactions provide powerful tools for the functionalization of the 2,7-naphthyridine backbone, allowing for the introduction of a wide variety of substituents. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to form new carbon-carbon and carbon-heteroatom bonds at specific positions of the naphthyridine ring.

For these reactions to be successful, a halogen or another suitable leaving group is typically required on the naphthyridine ring. For example, a chloro or bromo substituent at a specific position can serve as a handle for introducing new functional groups. The synthesis of functionalized benzo[c] researchgate.netnih.govnaphthyridine skeletons has been achieved through a DMAP-promoted [4+2]/[3+3] annulation cascade reaction, demonstrating a step-economic strategy for creating complex derivatives. researchgate.net

Reactivity at the Amine Group: Acylation, Alkylation, and Condensation Reactions

The exocyclic amine group at the C-1 position of 2,7-naphthyridin-1-amine is a key site for a variety of chemical transformations, including acylation, alkylation, and condensation reactions. These reactions allow for the modification of the properties of the parent compound and the synthesis of a diverse range of derivatives.

Acylation: The primary amine group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. mnstate.edu This reaction is a common strategy for introducing various acyl groups, which can modulate the biological activity and physical properties of the molecule.

Alkylation: Alkylation of the amine group can be achieved using alkyl halides. msu.edu However, polyalkylation is a common side reaction, leading to a mixture of mono-, di-, and even tri-alkylated products. mnstate.edu To achieve selective monoalkylation, a large excess of the amine is often used. mnstate.edu

Condensation Reactions: The primary amine group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). mnstate.edu These reactions are typically carried out under acidic catalysis. The formation of an N,7-dibenzyl-8-(benzylimino)-3-pyrrolidin-1-yl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine has been observed as an unexpected product resulting from a rearrangement followed by condensation with benzylamine. researchgate.neteurekaselect.com Similarly, the condensation of 1,8-naphthyridine-2,7-dicarbaldehyde (B1625774) with various anilines yields the corresponding diimines. acs.org

| Reaction Type | Reagent | Product | Reference |

| Acylation | Acyl chloride/anhydride | Amide | mnstate.edu |

| Alkylation | Alkyl halide | Alkylated amine | msu.edu |

| Condensation | Aldehyde/Ketone | Imine (Schiff base) | mnstate.edu |

Structure Activity Relationship Sar Studies for 2,7 Naphthyridine Derived Compounds

Positional and Substituent Effects on Biological Activity within the 2,7-Naphthyridine (B1199556) Scaffold

The biological activity of compounds featuring the 2,7-naphthyridine core is highly sensitive to the nature and position of various substituents. SAR studies have demonstrated that even minor alterations to the substitution pattern can lead to significant changes in potency and selectivity.

One study investigating the cytotoxic activities of naphthyridine derivatives against several human cancer cell lines revealed distinct positional effects. nih.gov Specifically, the placement of methyl groups on the naphthyridine core was found to be a critical determinant of activity. Compounds with methyl substitutions at the C-6 or C-7 positions generally exhibited greater cytotoxic potency than those with a methyl group at the C-5 position. nih.gov Conversely, derivatives with two methyl groups at both the C-5 and C-7 positions, or those with no substitution at positions C-5, C-6, and C-7, were found to be substantially less active. nih.gov

The substituent at the C-2 position also plays a crucial role. For instance, a derivative bearing both a C-7 methyl group and a C-2 naphthyl ring displayed the most potent activity against all tested human cancer cell lines, highlighting a synergistic effect between substituents at these two positions. nih.gov The nature of the substituent at the C-1 position also influences activity, with studies on 1,3-diamino-2,7-naphthyridines indicating that the cyclic amine at this position can sterically influence reactivity and, by extension, biological interactions. researchgate.net

These findings underscore the importance of systematic exploration of the substitution patterns around the 2,7-naphthyridine scaffold to optimize a desired biological activity. The following table summarizes the general SAR findings for cytotoxic activity based on substituent positions.

| Position | Substituent Effect on Cytotoxicity | Observation |

|---|---|---|

| C-2 | Crucial for activity | A naphthyl ring at C-2 combined with a C-7 methyl group resulted in the highest potency. nih.gov |

| C-5 | Substitution generally reduces activity | Methyl-substituted compounds at C-5 were less active than those substituted at C-6 or C-7. nih.gov |

| C-6 | Substitution generally enhances activity | Methyl-substituted compounds at C-6 were more active than C-5 substituted analogues. nih.gov |

| C-7 | Substitution generally enhances activity | Methyl substitution at C-7 was a key feature of the most potent compound identified. nih.gov |

Impact of the 1-Amino Group on Ligand-Target Interactions

The 1-amino group is a key functional group in many biologically active 2,7-naphthyridine derivatives, playing a significant role in how these molecules interact with their biological targets. Its importance has been elucidated through various studies, including QSAR analyses and the investigation of naturally occurring bioactive compounds.

For example, 1-amino-4-phenyl-2,7-naphthyridine, an alkaloid isolated from a marine red alga, demonstrated cytotoxic activity against human lung and breast cancer cell lines, pointing to the contribution of the 1-amino moiety to its anticancer properties. mdpi.com More systematic investigations using computational modeling have provided deeper insights. A three-dimensional QSAR (3D-QSAR) study on a series of naphthyridine derivatives identified the C-1 NH group as a critical feature for cytotoxicity against human cervical, leukemia, and prostate cancer cell lines. nih.gov

The contour maps generated from these 3D-QSAR models suggest that the 1-amino group likely participates in crucial hydrogen bonding interactions within the active site of the biological target. nih.gov As a hydrogen bond donor, the amino group can form directional interactions with hydrogen bond acceptor sites (e.g., carbonyl oxygens or nitrogen atoms on amino acid residues) in enzymes or receptors, thereby anchoring the ligand in a specific orientation and contributing to binding affinity. The steric influence of the amine at the C-1 position has also been noted, suggesting that the size and nature of the amino substituent can affect how the molecule fits into a binding pocket. researchgate.net

Modulation of Specific Biological Activities (e.g., Enzyme Inhibition, Receptor Modulation) through Structural Variations

Structural modifications of the 2,7-naphthyridine scaffold have proven to be a highly effective strategy for modulating a wide range of biological activities, particularly in the realm of enzyme inhibition. Derivatives of this scaffold have been identified as potent and selective inhibitors of several important enzyme classes, including kinases and phosphodiesterases. nih.govnih.gov

Enzyme Inhibition:

Phosphodiesterase 5 (PDE5) Inhibition: A series of 2,7-naphthyridine derivatives were designed as potent and specific inhibitors of PDE5, an enzyme relevant to the treatment of erectile dysfunction. Structural variations led to the discovery of a compound, 4c (T-0156), with an IC₅₀ value of 0.23 nM for PDE5. nih.gov This compound demonstrated exceptional selectivity, being over 100,000-fold more selective for PDE5 than for PDEs 1-4. nih.gov

Kinase Inhibition: The 2,7-naphthyridine core is a versatile scaffold for developing kinase inhibitors. It has been successfully utilized to target various kinases involved in cancer progression:

MET Kinase: A novel 2,7-naphthyridone-based inhibitor, 13f, was identified as a potent MET kinase inhibitor. nih.gov This compound emerged from detailed SAR studies focused on conformationally restraining key pharmacophoric groups. nih.gov

MASTL Kinase: A series of novel 2,7-naphthyridine compounds have been described as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), a key mitotic kinase and an attractive target for cancer therapy. acs.orgnih.gov

Other Kinases: The scaffold has also yielded potent and selective inhibitors of 3-phosphoinositide-dependent Kinase-1 (PDK-1) and c-Kit/VEGFR-2 Kinase. nih.gov

The following table presents data for selected 2,7-naphthyridine derivatives as PDE5 inhibitors, illustrating how structural changes impact inhibitory potency.

| Compound | Structure | PDE5 IC₅₀ (nM) | Selectivity vs PDE6 |

|---|---|---|---|

| 4c (T-0156) | 2,7-Naphthyridine derivative | 0.23 | 240-fold |

| Sildenafil | Reference drug | 1.7 | 10-fold |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Receptor Modulation: Beyond enzyme inhibition, 2,7-naphthyridine derivatives have also been developed as receptor modulators. For instance, pyrazolo[3,4-c]-2,7-naphthyridines have been identified as agonists for the bombesin receptor subtype-3 (BRS-3), a target of interest for metabolic diseases. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2,7-Naphthyridine Derivatives

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach has been successfully applied to 2,7-naphthyridine derivatives to guide the design of more potent molecules and to understand the key structural features that govern their activity.

The development of a robust and predictive QSAR model is a critical step in computer-aided drug design. For naphthyridine derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly effective.

In one study focused on the cytotoxic activity of naphthyridine derivatives against human cancer cell lines, highly predictive 3D-QSAR models were developed. nih.gov The reliability and predictive power of these models were rigorously assessed through internal and external validation procedures. The statistical quality of a QSAR model is typically judged by several parameters:

q² (or r²cv): The cross-validated correlation coefficient, which measures the internal predictive ability of the model. A q² value greater than 0.5 is generally considered an indication of a good model. nih.gov

r²: The non-cross-validated correlation coefficient, which reflects the goodness of fit of the model to the training data.

r²pred: The predictive correlation coefficient for an external test set, which assesses the model's ability to predict the activity of compounds not used in its development.

The CoMSIA models developed for the naphthyridine derivatives demonstrated excellent statistical parameters, indicating their high predictive capability. nih.gov

| Cancer Cell Line | Model | q² | r² | r²pred |

|---|---|---|---|---|

| HeLa (Cervical) | CoMSIA | 0.857 | 0.984 | 0.966 |

| HL-60 (Leukemia) | CoMSIA | 0.777 | 0.937 | 0.913 |

| PC-3 (Prostate) | CoMSIA | 0.702 | 0.983 | 0.974 |

Data sourced from Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. nih.gov

A primary benefit of QSAR modeling is the identification of key molecular descriptors—physicochemical or structural properties—that are most influential for biological activity. These descriptors provide valuable insights into the SAR of the compound series.

For the 2,7-naphthyridine scaffold, 3D-QSAR studies have highlighted the importance of several types of descriptors:

Steric Fields: CoMFA and CoMSIA models indicate that the size and shape of substituents are critical. Contour maps from these models show regions where bulky groups enhance activity and other regions where they are detrimental, guiding the placement of substituents to achieve optimal steric interactions with the target. nih.gov

Electrostatic Fields: These descriptors relate to the distribution of charge within the molecule. The models have shown that specific distributions of positive and negative electrostatic potential are favorable for activity, pointing to the importance of electrostatic interactions (e.g., ionic bonds, dipole-dipole interactions) in the binding pocket. nih.gov

Hydrogen Bond Donor/Acceptor Fields: The CoMSIA models for naphthyridine derivatives confirmed the significance of hydrogen bonding. For example, the C-1 NH group was identified as a key hydrogen bond donor. nih.gov Contour maps can pinpoint areas where hydrogen bond donors or acceptors on the ligand would lead to improved affinity.

Hydrophobic Fields: While not explicitly detailed in the cited study for 2,7-naphthyridines, hydrophobicity is a common and critical descriptor in QSAR, influencing how a molecule partitions between aqueous and lipid environments and its interactions with hydrophobic pockets in a target protein.

By analyzing the contour maps generated from these models, researchers can visualize the favorable and unfavorable regions for these different fields around the aligned molecules, providing a clear roadmap for designing new derivatives with potentially enhanced activity. nih.gov

Mechanistic Investigations of Biological Activities Exhibited by 2,7 Naphthyridine Derivatives

Molecular Target Identification and Validation

The initial step in understanding the therapeutic potential of any compound lies in identifying and validating its molecular targets. For the broader class of 2,7-naphthyridine (B1199556) derivatives, research has pointed towards several potential targets. For instance, certain derivatives have been identified as inhibitors of crucial cellular enzymes, suggesting their interference with key signaling pathways. However, specific molecular target identification and validation studies for 6-Methyl-2,7-naphthyridin-1-amine are not extensively reported in the current scientific literature. The biological activity of naphthyridine derivatives is often influenced by the nature and position of substituents on the core ring structure. For example, studies on other naphthyridine analogs have shown that methyl substitution can significantly impact their cytotoxic activities in cancer cell lines. nih.gov

Elucidation of Enzyme Inhibition Mechanisms

The ability of 2,7-naphthyridine derivatives to inhibit various enzymes is a key aspect of their biological activity. Mechanistic studies on analogs have provided insights into how these compounds exert their effects at a molecular level.

Certain naphthyridine derivatives have been reported to exhibit anticancer activity through the inhibition of topoisomerase II. nih.gov These enzymes are critical for managing DNA topology during replication, transcription, and recombination. By inhibiting topoisomerase II, these compounds can introduce DNA strand breaks, ultimately leading to apoptosis in rapidly dividing cancer cells. While this mechanism is established for some naphthyridines, specific inhibitory studies on DNA gyrase and topoisomerase by This compound are not detailed in the available literature.

Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Some 2,7-naphthyridine derivatives have been identified as potent kinase inhibitors. For example, certain analogs have shown inhibitory activity against c-Kit and VEGFR-2 kinases, both of which are important targets in cancer therapy. nih.gov The selectivity of these compounds for specific kinases over others is a critical factor in their development as therapeutic agents. However, the specific kinase inhibition profile and selectivity of This compound remain to be fully elucidated.

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers like cyclic AMP and cyclic GMP. Inhibition of specific PDEs is a validated therapeutic strategy for various conditions. Notably, some 2,7-naphthyridine derivatives have been investigated as inhibitors of phosphodiesterase 5 (PDE5). nih.gov The inhibitory activity of these compounds is typically evaluated through in vitro enzymatic assays to determine their potency and selectivity. Specific data on the inhibition of phosphodiesterase enzymes by This compound is not currently available.

Interactions with Cellular Receptors and Signal Transduction Pathways

Beyond direct enzyme inhibition, 2,7-naphthyridine derivatives can also exert their biological effects by interacting with cellular receptors, thereby modulating signal transduction pathways.

Adenosine (B11128) receptors are a class of G protein-coupled receptors that are involved in a wide range of physiological processes. The interaction of small molecules with these receptors can either block (antagonism) or mimic (agonism) the effects of the endogenous ligand, adenosine. While the broader class of nitrogen-containing heterocyclic compounds has been explored for adenosine receptor activity, specific studies detailing the antagonistic or agonistic effects of This compound at adenosine receptors are not prominently featured in the scientific literature. The development of selective adenosine receptor ligands is an active area of research, with potential applications in various therapeutic areas.

Modulation of Growth Factor Receptors (e.g., EGFR, FGFR, VEGFR)

The dysregulation of growth factor receptor signaling is a hallmark of many diseases, particularly cancer, making these receptors prime targets for therapeutic intervention. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov The inhibition of the VEGFR-2 signaling pathway is a well-established and promising strategy in cancer therapy. nih.gov

Research has identified a series of naphthamide derivatives as potent inhibitors of VEGFR-2. One such compound, 14c , demonstrated high inhibitory potency against VEGFR-2 in both enzymatic and cellular assays, with IC50 values of 1.5 nM and 0.9 nM, respectively. nih.gov Further kinase selectivity profiling revealed that this compound is a multi-targeted inhibitor, also showing significant potency against VEGFR-1, Platelet-Derived Growth Factor Receptor-β (PDGFR-β), and RET proto-oncogene, with IC50 values of 35.1 nM, 4.6 nM, and 20.2 nM. nih.gov The dual inhibition of VEGFR-2 and PDGFR-β is considered beneficial for anti-angiogenic cancer therapy. nih.gov

Similarly, the Epidermal Growth Factor Receptor (EGFR) is another crucial receptor tyrosine kinase whose overexpression is linked to tumor progression. semanticscholar.org The development of dual EGFR and VEGFR-2 inhibitors is an active area of research, as both receptors share common downstream signaling pathways. semanticscholar.org Inhibition of EGFR can lead to reduced VEGF expression, and some 1,2,3-triazole/1,2,4-oxadiazole hybrids have been developed and evaluated as dual inhibitors, showing promise in antiproliferative action. semanticscholar.org

| Compound | Target Receptor | IC50 Value | Source |

| Naphthamide 14c | VEGFR-2 | 1.5 nM (enzymatic) | nih.gov |

| VEGFR-2 | 0.9 nM (cellular) | nih.gov | |

| VEGFR-1 | 35.1 nM | nih.gov | |

| PDGFR-β | 4.6 nM | nih.gov | |

| RET | 20.2 nM | nih.gov |

Molecular Mechanisms of Antimicrobial Action

The rise of drug-resistant microorganisms necessitates the discovery of new antimicrobial agents with novel mechanisms of action. nih.gov Naphthyridine derivatives have long been recognized for their antibacterial properties, with nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, being one of the earliest examples. nih.gov

The bacterial cell wall, a structure essential for bacterial survival, is composed primarily of peptidoglycan. mdpi.com The synthesis of peptidoglycan is a complex multi-step process that begins in the cytoplasm and is completed in the periplasmic space. mdpi.com This pathway involves several key enzymes that are attractive targets for antibiotics. The process includes the synthesis of the precursor UDP-N-acetylmuramyl-pentapeptide (UDP-Mpp) by Mur enzymes, followed by the first membrane step catalyzed by the MraY enzyme, which transfers the phospho-MurNAc-pentapeptide moiety to a lipid carrier. mdpi.com While many antibiotics target the later stages of cell wall construction, the enzymes involved in the membrane steps, such as MraY and MurG, are also viable targets. Although specific studies on this compound's direct role in disrupting cell wall synthesis are not detailed in the provided results, the broader class of naphthyridines is known to interfere with fundamental bacterial processes.

A primary mechanism of antimicrobial action for many naphthyridine derivatives is the inhibition of bacterial DNA gyrase (also known as topoisomerase II). nih.govnih.gov This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death. nih.gov Nalidixic acid, for instance, selectively and reversibly blocks DNA replication by targeting the A subunit of DNA gyrase. nih.gov Other 1,8-naphthyridine derivatives have also been shown to bind to and inhibit topoisomerase II enzymes. nih.gov Furthermore, some novel nalidixic acid derivatives have been identified as ribosome inhibitors, which act by disrupting the tRNA/30S complex at the decoding site, thereby selectively inhibiting bacterial protein synthesis. nih.gov

Fungi also metabolize naphthyridine compounds. Studies have shown that fungi like Penicillium adametzi can convert nalidixic acid into its 7-hydroxymethyl and 7-carboxylic acid derivatives, a metabolic pathway similar to that observed in humans. nih.govnih.gov However, these studies found no evidence of the metabolic attack on the core naphthyridine nucleus itself. nih.govnih.gov

DNA/RNA Interaction Studies (e.g., intercalation, DNA-binding photosensitization)

The ability of small molecules to interact with DNA and RNA is a key mechanism for many anticancer and antimicrobial agents. nih.gov Naphthyridine derivatives have been investigated for their capacity to bind to nucleic acids. Studies on 2-amino-1,8-naphthyridines show they can bind to cytosine opposite an abasic (AP) site in DNA duplexes. nih.gov The binding affinity is significantly enhanced by the introduction of methyl groups onto the naphthyridine ring. nih.gov For instance, adding three methyl groups to the parent 2-amino-1,8-naphthyridine increases the binding constant for cytosine by two orders of magnitude. nih.gov This enhanced affinity is attributed to a reduction in the loss of binding entropy, highlighting the role of hydrophobic contributions in the interaction. nih.gov

DNA intercalators, which insert themselves between the base pairs of DNA, are another important class of therapeutic agents. nih.gov Naphthalimide derivatives, which share structural similarities with naphthyridines, have been shown to intercalate into DNA and are active against cancer cell lines. nih.gov The stability of these DNA-intercalator complexes is influenced by substituents on the aromatic ring and the specific nucleotide sequence. nih.gov Similarly, intercalating nucleic acids (INAs) containing pyrene (B120774) as an intercalating pseudo-nucleotide show greatly increased affinity for complementary single-stranded DNA, but a lower affinity for RNA, allowing for discrimination between the two. nih.gov

| Compound Series | Interaction Type | Key Finding | Source |

| 2-Amino-1,8-naphthyridines | DNA Binding (at AP site) | Methyl group substitution significantly increases binding affinity to cytosine. | nih.gov |

| Naphthalimide derivatives | DNA/RNA Intercalation | Binding strength is dependent on the substituent and nucleic acid sequence. | nih.gov |

Investigation of Apoptosis Induction Pathways in Cellular Systems

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer. nih.gov Therapeutic strategies that can selectively induce apoptosis in cancer cells are of great interest. nih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathway. bio-rad-antibodies.com

The intrinsic pathway is triggered by cellular stress, leading to the release of cytochrome c from the mitochondria. nih.govyoutube.com Cytochrome c then forms a complex called the apoptosome with Apaf-1 and procaspase-9, which activates caspase-9. youtube.com Active caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of cell death. youtube.com This pathway is regulated by the Bcl-2 family of proteins, where anti-apoptotic members like Bcl-2 prevent cytochrome c release, and pro-apoptotic members like Bax promote it. nih.gov

Studies on 2,7-naphthyridine derivatives have shown they can induce cytotoxicity through the induction of apoptosis. researchgate.net For example, lophocladine B, a 2,7-naphthyridine alkaloid, inhibits human leukemia cells with an IC50 of 1 µM. researchgate.net Other research has demonstrated that certain naphthyridine derivatives can induce programmed cell death by causing DNA condensation, reducing mitochondrial membrane potential, and generating reactive oxygen species (ROS). nih.gov Furthermore, some anticancer compounds work by promoting apoptosis through the activation of caspases (like caspase-3 and -8) and up-regulating pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins like Bcl-2. semanticscholar.org

Computational and Theoretical Chemistry Studies of 6 Methyl 2,7 Naphthyridin 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. For molecules similar to 6-Methyl-2,7-naphthyridin-1-amine, DFT calculations are routinely used to optimize the molecular geometry, predict vibrational frequencies (correlating to IR spectra), and calculate electronic properties such as molecular orbital energies. ias.ac.indntb.gov.ua

The choice of functional and basis set is critical for accuracy. A common approach involves using a hybrid functional like B3LYP with a Pople-style basis set such as 6-311G(d,p), which has been shown to provide reliable results for a wide range of organic molecules. nih.gov These calculations can reveal bond lengths, angles, and the distribution of electrostatic potential on the molecular surface, identifying electron-rich and electron-poor regions that are crucial for intermolecular interactions. ias.ac.in

Table 1: Typical Parameters for DFT Calculations of Naphthyridine Derivatives

| Parameter | Common Selections | Purpose |

| Method | Density Functional Theory (DFT) | To calculate electronic structure based on electron density. |

| Functional | B3LYP, M06-2X, ωB97X-D | Approximates the exchange-correlation energy, a key component of DFT. |

| Basis Set | 6-31G(d), 6-311++G(d,p), cc-pVTZ | Defines the set of mathematical functions used to build molecular orbitals. |

| Solvation Model | PCM, SMD | Simulates the effect of a solvent on the molecule's properties. |

| Calculated Properties | Optimized Geometry, HOMO/LUMO Energies, Electrostatic Potential | To predict molecular shape, reactivity, and interaction sites. |

This table represents common methodologies used in the computational study of heterocyclic compounds and does not correspond to a specific study on this compound.

Semi-Empirical Methods for Molecular Descriptors and Reactivity Indices

While DFT is powerful, it can be computationally demanding for very large systems or high-throughput screening. Semi-empirical methods, such as AM1 and PM3, offer a faster alternative by incorporating experimental data (parameters) to simplify some of the complex calculations. researchgate.net These methods are particularly useful for calculating a variety of molecular descriptors and reactivity indices for a large number of compounds.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical stability and reactivity. researchgate.net Other calculated indices like electronegativity, chemical hardness, and the electrophilicity index provide quantitative measures of a molecule's tendency to attract or donate electrons, offering valuable predictions about its chemical behavior in reactions. researchgate.net

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It has become an essential tool in drug discovery for screening virtual libraries of compounds against a specific biological target, prioritizing candidates for further experimental testing. For a compound like this compound, docking could be used to explore its potential to inhibit enzymes like kinases or topoisomerases, which are common targets for naphthyridine-based drugs. malayajournal.orgnih.gov

Prediction of Binding Affinities and Ligand Poses with Biological Targets

The primary outputs of a molecular docking simulation are the binding pose and a scoring function value. The pose represents the most likely three-dimensional arrangement of the ligand within the protein's binding site. The score is an estimate of the binding affinity (often related to the Gibbs free energy of binding, ΔG), with more negative scores typically indicating a stronger interaction. acadpubl.eu For example, docking studies on other naphthyridine derivatives against the PDK-1 protein, an anticancer target, have used glide scores and energies to rank potential inhibitors, with a score of -8.13 kcal/mol indicating a strong potential interaction. malayajournal.orgacadpubl.eu These predictions help identify which compounds are most likely to be active and warrant synthesis.

Mapping Hydrogen Bond, Hydrophobic, and Electrostatic Interactions

Beyond predicting affinity, docking reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. A detailed analysis of the docked pose can map out:

Hydrogen Bonds: Crucial for specificity and affinity, formed between donors (like the amine group on the ligand) and acceptors (like backbone carbonyls or specific residues like serine or threonine in the protein). acadpubl.eu

Hydrophobic Interactions: Occur between nonpolar regions, such as the methyl group or the aromatic rings of the naphthyridine core, and hydrophobic pockets in the protein lined with residues like leucine, valine, or alanine. researchgate.net

Electrostatic Interactions: Include salt bridges and π-π stacking, where the aromatic system of the naphthyridine can interact with aromatic residues like phenylalanine, tyrosine, or histidine in the protein active site. ias.ac.in

Understanding this interaction "fingerprint" is critical for structure-based drug design, allowing chemists to modify the ligand to enhance favorable interactions or eliminate unfavorable ones.

Table 2: Illustrative Example of Molecular Docking Results for a Naphthyridine Derivative

| Ligand | Target Protein | Binding Score (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

| Naphthyridine Derivative I | Kinase A | -9.2 | LYS-78, GLU-95 | Hydrogen Bond, Salt Bridge |

| VAL-60, LEU-145 | Hydrophobic Interaction | |||

| Naphthyridine Derivative II | Topoisomerase B | -8.5 | ARG-503 | Hydrogen Bond |

| TYR-505 | π-π Stacking |

This table is a hypothetical representation to illustrate typical data from molecular docking studies. The values and interactions are not from a specific published result for this compound.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe how the ligand and protein behave in a simulated physiological environment, including the presence of water and ions.

For a ligand-protein complex identified through docking, an MD simulation can assess its stability. nih.gov If the ligand remains stably bound in its docked pose throughout the simulation (e.g., over hundreds of nanoseconds), it lends confidence to the docking result. Conversely, if the ligand quickly dissociates or moves to a different binding mode, the initial docked pose may be incorrect. MD simulations also allow for conformational sampling, exploring the different shapes (conformations) the ligand and protein can adopt. This can reveal alternative binding modes or induced-fit effects where the protein changes shape to better accommodate the ligand, providing a more complete and realistic picture of the binding event. nih.gov

Cheminformatics and Machine Learning Applications in Naphthyridine Research

Cheminformatics and machine learning have become indispensable tools in the field of medicinal chemistry and drug discovery, offering powerful methods to analyze and predict the properties of chemical compounds. nih.gov In the context of naphthyridine research, these computational approaches are instrumental in navigating the vast chemical space to identify and optimize novel drug candidates. The integration of artificial intelligence (AI) and machine learning (ML) with cheminformatics has significantly accelerated the drug discovery pipeline, from hit identification to lead optimization. researchgate.net

Cheminformatics combines principles from computer science and chemistry to process, analyze, and extrapolate meaningful data from chemical structures. nih.gov When applied to the 2,7-naphthyridine (B1199556) scaffold, it enables researchers to manage large datasets of compounds, predict their physicochemical and biological properties, and design new molecules with desired characteristics. Machine learning algorithms, trained on these extensive datasets, can recognize complex patterns and mathematical relationships between a molecule's structure and its biological activity, a process known as Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govmdpi.com This approach is more efficient than traditional physical models, allowing for the rapid screening of large compound libraries without the need for extensive computational resources. nih.gov

The application of these technologies in naphthyridine research involves several key areas. These include the exploration of chemical space, the analysis of pharmacophores and scaffolds, and the design of compound libraries for targeted screening. nih.govmdpi.com For instance, given a hit compound like this compound from a screening campaign, machine learning models can be employed to suggest structural modifications that could enhance its binding affinity, improve its biological response, or optimize its physicochemical properties. nih.gov

A variety of machine learning models are commonly used in drug discovery and QSAR analysis. These models can be broadly categorized into instance-based learning, which makes inferences from training data by comparison, and model-based learning, which uses a trained statistical model for predictions. nih.gov The selection of a particular model depends on the specific research question and the nature of the available data.

Table 1: Commonly Used Machine Learning Models in Naphthyridine Research

| Model Type | Algorithm Examples | Primary Application in Naphthyridine Research | References |

| Regression | Linear Regression, k-Nearest Neighbors (kNN) | Predicting continuous properties like binding affinity, solubility, or toxicity. | psu.edunih.gov |

| Classification | Support Vector Machines (SVM), Naïve Bayes | Classifying compounds as active/inactive, toxic/non-toxic, or identifying their mechanism of action. | nih.gov |

| Ensemble Methods | Random Forest | Improving predictive accuracy for both classification and regression tasks by combining multiple models. | nih.gov |

| Neural Networks | Artificial Neural Networks (ANN) | Modeling complex, non-linear structure-activity relationships. | nih.gov |

The integration of these computational tools provides a robust framework for advancing our understanding and utilization of the 2,7-naphthyridine scaffold in the development of new therapeutic agents.

Data Mining and Pattern Recognition for Structure-Activity Relationships

Data mining is the process of automatically searching large volumes of data to discover patterns and extract implicit, previously unknown, and potentially useful information. psu.edu In the context of this compound and related naphthyridine compounds, data mining techniques are crucial for elucidating Structure-Activity Relationships (SAR). nih.gov SAR studies aim to identify the links between the chemical structure of a compound and its biological activity. psu.edu

The process begins with the compilation of a dataset containing various naphthyridine derivatives and their corresponding biological activities. This data can be sourced from high-throughput screening (HTS) campaigns, combinatorial synthesis efforts, or public chemical databases like PubChem. nih.govresearchgate.net Machine learning algorithms are then applied to this data to identify patterns. nih.gov For example, classification and clustering methods can group compounds based on their structural features and activity profiles, revealing which molecular substructures are associated with desired biological effects. psu.edu

Pattern recognition algorithms, a key component of machine learning, are used to discern the mathematical relationships between the chemical structures and their biological activities. nih.gov This allows for the development of predictive models that can estimate the activity of novel, untested naphthyridine compounds. These models are essential for guiding the synthesis of new derivatives with improved potency and selectivity. nih.govpsu.edu

Table 2: Data Mining Techniques for SAR Analysis of Naphthyridines

| Technique | Description | Application to Naphthyridine SAR | References |

| Classification | Assigning compounds to predefined classes (e.g., active, inactive). | To identify key structural features that discriminate between active and inactive 2,7-naphthyridine derivatives. | psu.edu |

| Clustering | Grouping similar compounds together based on their structural or property similarity. | To identify novel sub-scaffolds within a 2,7-naphthyridine library that may have distinct biological activities. | psu.edu |

| Association Rule Mining | Discovering relationships or associations between structural features and biological activity. | To find rules such as "if a 2,7-naphthyridine has a specific substituent at position X, it is likely to be active against target Y." | psu.edu |

| Regression Analysis | Modeling the relationship between structural descriptors and a continuous activity value. | To develop QSAR models that can predict the potency of new 2,7-naphthyridine analogs. | psu.edu |

Through these data mining and pattern recognition techniques, researchers can systematically explore the SAR of the 2,7-naphthyridine scaffold, leading to a more rational and efficient design of new drug candidates.

In Silico Screening and Virtual Library Design for Novel 2,7-Naphthyridines

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. techniques-ingenieur.fr This approach is a cost-effective and time-efficient alternative to experimental high-throughput screening (HTS). techniques-ingenieur.frmdpi.com For the discovery of novel 2,7-naphthyridines, virtual screening plays a pivotal role in prioritizing compounds for synthesis and biological testing. techniques-ingenieur.fr

The process of virtual screening involves two main components: a library of compounds and a screening method. techniques-ingenieur.fr The compound library can be a collection of commercially available chemicals, natural products, or a custom-designed virtual library based on the 2,7-naphthyridine scaffold. nih.gov The screening method can be either ligand-based or structure-based. Ligand-based methods use the information from known active compounds to identify others with similar properties, while structure-based methods rely on the 3D structure of the biological target to dock and score potential ligands. mdpi.com

Virtual library design is a crucial aspect of this process, especially when exploring novel chemical space. Starting with a core scaffold like 2,7-naphthyridine, computational tools can be used to enumerate a vast number of virtual compounds by adding different substituents at various positions. These virtual libraries can then be filtered based on drug-like properties (e.g., Lipinski's rule of five) and subjected to virtual screening to identify the most promising candidates. nih.gov

Table 3: Virtual Screening Workflow for Novel 2,7-Naphthyridines

| Step | Description | Tools and Techniques | References |

| 1. Target Selection and Preparation | Identification and preparation of the 3D structure of the biological target. | Protein Data Bank (PDB), Molecular modeling software. | mdpi.com |

| 2. Library Generation/Selection | Assembling a library of compounds for screening. This can be a virtual library of novel 2,7-naphthyridines or existing compound databases. | Combinatorial library enumeration tools, Chemical databases (e.g., ZINC, PubChem). | mdpi.comnih.gov |

| 3. Molecular Docking | Predicting the binding mode and affinity of each compound in the library to the target's active site. | AutoDock, PyRx, Glide. | mdpi.com |

| 4. Scoring and Ranking | Using scoring functions to estimate the binding energy and rank the compounds based on their predicted affinity. | Empirical, knowledge-based, and force-field-based scoring functions. | mdpi.com |

| 5. Post-processing and Selection | Filtering the top-ranked compounds based on visual inspection, interaction analysis, and predicted ADMET properties. | Molecular dynamics simulations, Pharmacokinetic modeling. | nih.gov |

This systematic in silico approach allows researchers to efficiently explore a vast chemical space and identify novel 2,7-naphthyridine derivatives with a higher probability of being biologically active, thereby accelerating the drug discovery process. techniques-ingenieur.frmdpi.com

Advanced Characterization and Analytical Methodologies for Naphthyridine Compounds

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is the cornerstone for elucidating the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information to build a complete picture of the compound's identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For a compound like 6-Methyl-2,7-naphthyridin-1-amine, ¹H NMR would reveal distinct signals for the aromatic protons on the naphthyridine core, the methyl group protons, and the amine (-NH₂) protons. The chemical shift (δ, in ppm) of these signals indicates their electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing their proximity. For instance, aromatic protons typically appear in the δ 7.0-9.0 ppm region, while a methyl group attached to an aromatic ring would be expected around δ 2.5 ppm.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, with its chemical shift indicating its hybridization and bonding environment.

While specific spectral data for this compound is not publicly available, analysis of related tetrahydro-2,7-naphthyridine derivatives illustrates the data obtained. nih.govmdpi.com For example, in a related compound, 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine, the methyl group protons appear as a singlet at 2.58 ppm, and the aromatic protons show complex splitting patterns between 7.56 and 8.18 ppm. mdpi.com

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between protons and carbons, confirming the final structure. For example, an HMBC experiment would show a correlation between the protons of the methyl group and the C6 carbon of the naphthyridine ring, confirming its position.

Table 1: Illustrative NMR Data for a Related Naphthyridine Derivative Data for 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine in CDCl₃

| Assignment | ¹H NMR (δ, ppm) | Multiplicity | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Aromatic CH | 8.18 | dd | 157.8 |

| Aromatic CH | 8.00 | dd | 145.8 |

| Aromatic CH | 7.70 | ddd | 138.5 |

| Aromatic CH | 7.56 | ddd | 121.0 |

| NCH₂ | 3.84 | s | 62.6 |

| NCH₂CH₂ | 3.28 | t | 54.3 |

| NCH₂CH₂ | 2.87 | t | 49.6 |

| CH₃ | 2.58 | s | 33.8 |

Source: Data adapted from related compounds. mdpi.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibration of specific chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its key features. The primary amine (-NH₂) group would typically display two distinct N-H stretching bands in the 3200-3500 cm⁻¹ region. wpmucdn.com The presence of the aromatic naphthyridine ring would be indicated by C=C and C=N stretching vibrations around 1500-1600 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹. The methyl group would show C-H stretching vibrations around 2800-2960 cm⁻¹. wpmucdn.com In related, more complex naphthyridine structures, additional functional groups like cyano (C≡N) or carbonyl (C=O) give rise to very strong, characteristic peaks around 2200 cm⁻¹ and 1650-1750 cm⁻¹, respectively, which aids in confirming reaction outcomes. nih.govsemanticscholar.orgnih.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3200 - 3500 (two bands) |

| Primary Amine | N-H Bend (scissoring) | ~1600 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C and C=N Stretch | 1500 - 1600 |

| Methyl Group | C-H Stretch | 2800 - 2960 |

Source: General IR data. wpmucdn.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. This provides unambiguous confirmation of a compound's chemical formula.

For this compound (C₉H₉N₃), the theoretical monoisotopic mass of the neutral molecule is 159.0796 g/mol . nih.gov An HRMS analysis using an electrospray ionization (ESI) source would typically detect the protonated molecule [M+H]⁺. The experimentally measured m/z value for this ion would be compared to the calculated value of 160.0874, and a match within a very small tolerance (typically < 5 ppm) confirms the elemental formula. For example, HRMS analysis of a related naphthyridine derivative, C₁₆H₁₅ClN₂O₂, yielded an experimental [M+H]⁺ ion at m/z 303.0911, which was consistent with the calculated mass of 303.0900, confirming its formula. mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the precise positions of all atoms in the crystal lattice, providing information on bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound is not reported, the analysis of a related dibenzo[b,h] nih.govnih.govnaphthyridine derivative illustrates the power of this technique. nih.gov The study revealed the molecule's monoclinic crystal system, the dimensions of the unit cell (a = 11.9390 Å, b = 10.5595 Å, c = 19.6084 Å, β = 107.369°), and the arrangement of molecules within the crystal. nih.gov It also identified weak intermolecular C-H···N hydrogen bonds and π–π stacking interactions that stabilize the crystal packing. nih.gov For a molecule like this compound, X-ray crystallography could confirm the planarity of the naphthyridine ring system and detail the hydrogen bonding patterns involving the amine group.

Chromatographic and Electrophoretic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of a chemical compound and for separating it from reaction byproducts or impurities. High-Performance Liquid Chromatography (HPLC) is the most common method used.

In a typical reverse-phase (RP) HPLC analysis, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with an acid modifier like formic acid, is used to elute the compounds. sielc.com The purity of this compound would be determined by injecting a sample and monitoring the eluent with a UV detector. A pure sample should ideally show a single, sharp peak at a characteristic retention time. The area under the peak is proportional to the concentration, allowing for quantification of purity (e.g., >98%). This method is scalable and can be adapted for preparative separation to isolate larger quantities of the pure compound. sielc.com

Advanced Biophysical Techniques for Ligand-Target Binding Characterization

When a naphthyridine compound is designed as a potential drug, it is crucial to characterize its interaction with its intended biological target (e.g., a protein kinase or receptor). Advanced biophysical techniques provide quantitative data on binding affinity, thermodynamics, and kinetics.

Surface Plasmon Resonance (SPR) : SPR is a label-free technique that measures the binding of a ligand (the naphthyridine) to a target protein immobilized on a sensor chip in real-time. It provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the equilibrium dissociation constant (K₋) can be calculated, indicating binding affinity.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the thermodynamic profile of an interaction, yielding the binding affinity (K₋), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). This information helps to understand the forces driving the binding interaction.

Fluorescence-Based Assays : These assays utilize changes in fluorescence upon ligand binding. This can involve the intrinsic fluorescence of the protein (e.g., from tryptophan residues) or the use of fluorescently labeled ligands or probes. These methods are highly sensitive and are often used in high-throughput screening to identify initial hits.

While specific biophysical data for this compound is not available, these techniques are routinely applied to characterize similar heterocyclic compounds, such as kinase inhibitors, to understand their mechanism of action at a molecular level. mdpi.comresearchgate.net

Future Perspectives and Research Opportunities in 6 Methyl 2,7 Naphthyridin 1 Amine Research

Rational Design and Synthesis of Highly Selective 2,7-Naphthyridine-Based Chemical Probes

The future development of 6-Methyl-2,7-naphthyridin-1-amine and its analogues hinges on the ability to create highly selective chemical probes. These tools are essential for identifying and validating biological targets and for elucidating the mechanism of action. Rational design, guided by computational modeling and structural biology, allows for the precise modification of the 2,7-naphthyridine (B1199556) scaffold to enhance affinity and selectivity for specific proteins, such as kinases. nih.gov

The synthesis of such probes involves multi-step processes, often starting from substituted pyridines and employing cyclization reactions to form the core naphthyridine ring. nih.gov For instance, novel 2,7-naphthyridine compounds have been synthesized as inhibitors of specific mitotic kinases, demonstrating the scaffold's suitability for creating targeted agents. The design process for these inhibitors likely involves creating a library of derivatives with varied substituents to probe the binding pocket of the target protein and optimize interactions.

Future synthetic strategies will focus on creating derivatives of this compound that incorporate functionalities suitable for use as probes, such as photo-affinity labels or "click chemistry" handles. nih.gov This allows for the covalent labeling and subsequent identification of protein targets from complex biological mixtures, a crucial step in understanding a compound's full biological activity and potential off-target effects. nih.gov

Table 1: Examples of Synthetic Approaches for Naphthyridine Derivatives

| Starting Material/Precursor | Reaction Type | Resulting Naphthyridine Structure | Reference |

| 3-aminopyridine derivatives | Skraup or Friedländer reaction | Fused benzo[b] businesschemistry.orgdrugdiscoverytrends.comnaphthyridines | researchgate.net |

| 2-bromo-6-fluoropyridin-3-amine | Heck reaction followed by cyclization | 1,5-Naphthyridine derivative | nih.gov |

| 7-Alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles | Nucleophilic substitution | 1-Amino-3-chloro-2,7-naphthyridines | vlerick.com |